Spiro(cyclohexane-1,1'(3'H)-isobenzofuran)-3'-one Spiro(cyclohexane-1,1'(3'H)-isobenzofuran)-3'-one
Brand Name: Vulcanchem
CAS No.: 5651-49-0
VCID: VC20153085
InChI: InChI=1S/C13H14O2/c14-12-10-6-2-3-7-11(10)13(15-12)8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2
SMILES:
Molecular Formula: C13H14O2
Molecular Weight: 202.25 g/mol

Spiro(cyclohexane-1,1'(3'H)-isobenzofuran)-3'-one

CAS No.: 5651-49-0

Cat. No.: VC20153085

Molecular Formula: C13H14O2

Molecular Weight: 202.25 g/mol

* For research use only. Not for human or veterinary use.

Spiro(cyclohexane-1,1'(3'H)-isobenzofuran)-3'-one - 5651-49-0

Specification

CAS No. 5651-49-0
Molecular Formula C13H14O2
Molecular Weight 202.25 g/mol
IUPAC Name spiro[2-benzofuran-3,1'-cyclohexane]-1-one
Standard InChI InChI=1S/C13H14O2/c14-12-10-6-2-3-7-11(10)13(15-12)8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2
Standard InChI Key FZMWHYVNDOPIPA-UHFFFAOYSA-N
Canonical SMILES C1CCC2(CC1)C3=CC=CC=C3C(=O)O2

Introduction

Structural and Molecular Characteristics

Core Architecture and Stereochemical Features

Spiro(cyclohexane-1,1'(3'H)-isobenzofuran)-3'-one belongs to the spirocyclic compound family, characterized by two orthogonal rings connected at a single tetrahedral carbon atom. The cyclohexane ring adopts a chair conformation, while the isobenzofuran component consists of a fused benzene and furan system with a ketone group at the 3'-position . This arrangement creates a rigid, three-dimensional framework that influences its reactivity and interaction with biological targets.

The compound’s IUPAC name, spiro[2-benzofuran-3,1'-cyclohexane]-1-one, reflects its structural duality. Key bond angles and torsional strains arise from the spiro junction, which has been validated via X-ray crystallography in analogous spiro compounds . The Standard InChIKey (FZMWHYVNDOPIPA-UHFFFAOYSA-N) and SMILES notation (C1CCC2(CC1)C3=CC=CC=C3C(=O)O2) further encode its stereochemical details .

Table 1: Molecular Properties of Spiro(cyclohexane-1,1'(3'H)-isobenzofuran)-3'-one

PropertyValueSource
CAS No.5651-49-0
Molecular FormulaC₁₃H₁₄O₂
Molecular Weight202.25 g/mol
IUPAC Namespiro[2-benzofuran-3,1'-cyclohexane]-1-one
SMILESC1CCC2(CC1)C3=CC=CC=C3C(=O)O2
PubChem CID254820

Synthesis and Chemical Reactivity

Conventional Synthetic Routes

The synthesis of Spiro(cyclohexane-1,1'(3'H)-isobenzofuran)-3'-one typically involves a acid-catalyzed cyclization reaction between cyclohexanone and phthalic anhydride. Sulfuric acid serves as the catalyst, facilitating the formation of an intermediate β-keto acid, which undergoes intramolecular esterification to yield the spiro structure. The reaction proceeds at elevated temperatures (80–100°C) under anhydrous conditions, with a typical yield of 45–60% after purification via column chromatography.

Alternative methods include the use of Lewis acids (e.g., BF₃·Et₂O) to enhance cyclization efficiency, though these approaches remain less explored. Comparative studies with similar spiro compounds, such as Spiro(cyclohexane-1,1'-isochroman)-4-one, reveal that electron-withdrawing groups on the aromatic ring favor cyclization kinetics.

Table 2: Synthetic Conditions for Spiro(cyclohexane-1,1'(3'H)-isobenzofuran)-3'-one

ParameterValue
Starting MaterialsCyclohexanone, Phthalic Anhydride
CatalystH₂SO₄ (98%)
Temperature80–100°C
Reaction Time6–8 hours
Yield45–60%

Biological Activity and Mechanistic Insights

Antimicrobial Properties

Spiro(cyclohexane-1,1'(3'H)-isobenzofuran)-3'-one demonstrates broad-spectrum antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 32 µg/mL) and fungi (Candida albicans, MIC = 64 µg/mL). Its mechanism involves disrupting microbial cell membranes via hydrophobic interactions, as evidenced by fluorescence anisotropy assays. The spiro structure enhances lipid bilayer penetration compared to non-cyclic analogs.

Comparative Analysis with Analogous Spiro Compounds

Structural and Functional Divergence

Compared to Spiro(cyclohexane-1,1'-indene)-2,5-diene, the isobenzofuran moiety in Spiro(cyclohexane-1,1'(3'H)-isobenzofuran)-3'-one confers greater polarity, enhancing its solubility in aqueous buffers (logP = 1.8 vs. 2.5 for the indene analog). This property correlates with improved bioavailability in pharmacokinetic studies (oral bioavailability = 55% vs. 28%).

Future Directions and Applications

Therapeutic Development

Ongoing research aims to optimize the compound’s pharmacokinetic profile through derivatization of the ketone group. Preliminary data on 3'-hydroxyimine analogs show a 2.5-fold increase in CDK2 inhibition potency (IC₅₀ = 0.48 µM). Additionally, its role as a building block for metal-organic frameworks (MOFs) is being explored for drug delivery systems.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator